Cadmium chloride hydrate
Description
Significance in Contemporary Chemical Science
Cadmium chloride hydrate (B1144303) holds considerable importance in modern chemical science due to its wide range of applications. It is a key component in the electroplating industry, where it is used to create protective metallic coatings that enhance corrosion resistance. chemimpex.comnetascientific.com The compound also plays a crucial role in the manufacturing of cadmium-based pigments, notably "cadmium yellow" (cadmium sulfide), which are prized for their vibrant color and stability in materials like paints and plastics. chemimpex.comnetascientific.comchemeurope.com
In the realm of materials science, cadmium chloride hydrate is instrumental in the preparation of cadmium sulfide (B99878) (CdS), a semiconductor material essential for photovoltaic cells and other electronic devices. chemimpex.comnetascientific.comnih.gov Its properties also make it valuable in analytical chemistry, where it functions as a reagent in various analytical procedures. netascientific.comthermofisher.com Furthermore, it is utilized in organic synthesis and biochemical studies to investigate cellular processes. chemimpex.comnetascientific.com Historically, it found use in photographic processes. netascientific.comchemicalbook.com
Scope of Academic Inquiry
The academic and research applications of this compound are diverse and expanding. In nanotechnology, the compound is a precursor for the synthesis of cadmium sulfide (CdS) and cadmium selenide (B1212193) (CdSe) nanoparticles. nih.govelsevier.es These nanoparticles are investigated for their unique optical and electrical properties, with potential applications in bioimaging, biosensors, and photocatalysis. nih.govresearchgate.net
Recent research has explored the use of cadmium chloride tetrahydrate (CdCl₂·4H₂O) in the development of nanomotors. acs.orgresearchgate.net Studies using in situ liquid phase transmission electron microscopy have shown that nanoparticles of CdCl₂·4H₂O with asymmetric facets can exhibit directional movement when subjected to electron beam irradiation, driven by a process known as ionic self-diffusiophoresis. acs.orgresearchgate.net The compound is also used in chemical synthesis research, for instance, in the preparation of organocadmium compounds. chemeurope.com Furthermore, its role in the chemical bath deposition (CBD) of thin films for solar cells continues to be an active area of investigation. researchgate.net
Properties of Cadmium Chloride and Its Hydrates
This table summarizes the structural and physical properties of anhydrous cadmium chloride and its common hydrated forms.
| Property | Cadmium chloride (Anhydrous) | Cadmium chloride monohydrate | Cadmium chloride hemipentahydrate | Cadmium chloride tetrahydrate |
| CAS Number | 10108-64-2 wikipedia.org | 35658-65-2 wikipedia.org | 7790-78-5 wikipedia.org | --- |
| Molar Mass ( g/mol ) | 183.31 wikipedia.org | 201.33 vulcanchem.com | 228.36 vulcanchem.com | 255.38 vulcanchem.com |
| Appearance | White crystalline solid vulcanchem.comwikipedia.org | --- | White crystal chemicalbook.com | --- |
| Crystal Structure | Rhombohedral vulcanchem.com | Orthorhombic vulcanchem.com | Monoclinic vulcanchem.com | Orthorhombic vulcanchem.comresearchgate.net |
| Space Group | R-3m alignchemical.com | Pnma vulcanchem.com | P2₁/n vulcanchem.com | P2₁2₁2₁ vulcanchem.com |
| Density (g/cm³) | 4.047 alignchemical.com | 3.26 vulcanchem.com | 3.327 alignchemical.com | 2.41 vulcanchem.com |
| Melting Point | 568 °C vulcanchem.com | --- | --- | --- |
| Boiling Point | 964 °C alignchemical.com | --- | --- | --- |
| Solubility | Highly soluble in water, slightly in alcohol wikipedia.org | --- | --- | --- |
Detailed Research Findings on this compound
This table presents specific findings from recent research involving this compound, highlighting its application in nanotechnology and materials science.
| Research Area | Precursor Used | Synthesis/Method | Key Finding | Reference |
| Nanoparticle Synthesis | Cadmium chloride hemipentahydrate (CdCl₂·2.5H₂O) | Colloidal route at room temperature | Synthesized cadmium selenide (CdSe) nanoparticles with a cubic structure and a crystallite size of 3.5 to 4.5 nm. elsevier.es | elsevier.es |
| Nanomotor Development | Cadmium chloride tetrahydrate (CdCl₂·4H₂O) | In situ liquid phase transmission electron microscopy | Nanoparticles with asymmetric facets demonstrated directional movement under electron beam irradiation. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Thin Film Deposition | This compound | Chemical Bath Deposition (CBD) | CdS thin films were successfully grown for potential use in solar cells. researchgate.net | researchgate.net |
| Nanowire Production | Cadmium chloride (CdCl₂) | Reaction with sodium sulphide nonahydrate | A simple and safe method was developed to produce CdS nanowires. asianpubs.org | asianpubs.org |
Structure
2D Structure
Properties
CAS No. |
7990-78-5 |
|---|---|
Molecular Formula |
CdCl2H2O |
Molecular Weight |
201.33 g/mol |
IUPAC Name |
cadmium(2+);dichloride;hydrate |
InChI |
InChI=1S/Cd.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |
InChI Key |
OISMQLUZKQIKII-UHFFFAOYSA-L |
SMILES |
O.[Cl-].[Cl-].[Cd+2] |
Canonical SMILES |
O.[Cl-].[Cl-].[Cd+2] |
Other CAS No. |
35658-65-2 |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Cadmium Chloride Hydrate and Its Derivatives
Single Crystal Growth Techniques for Cadmium Chloride Hydrate (B1144303) Systems
The cultivation of large, high-quality single crystals is essential for applications that rely on the anisotropic properties of crystalline materials. For cadmium chloride hydrate and its derivatives, solution-based methods are predominantly employed.
Solution Growth Methods
Solution growth is a versatile and widely used technique for growing single crystals of water-soluble compounds like this compound and its derivatives. This method involves the preparation of a supersaturated solution of the desired compound, from which the crystal grows as the solvent is slowly evaporated.
A notable example is the synthesis of L-proline cadmium chloride monohydrate, a semi-organic nonlinear optical material. In this process, L-proline and cadmium chloride are dissolved in a stoichiometric 1:1 ratio in double distilled water. mdpi.commater-rep.com High-quality single crystals are then grown using a slow evaporation solution growth technique at a constant temperature. mater-rep.comtandfonline.com The slow evaporation allows for the controlled deposition of material onto a growing crystal lattice, leading to a well-ordered structure.
The success of this method is often dependent on factors such as solvent purity, precise stoichiometric ratios of the reactants, and a controlled environment to ensure a slow and steady evaporation rate. mdpi.commater-rep.com
Controlled Crystallization Processes
Controlled crystallization processes aim to provide greater control over the crystal growth environment compared to simple slow evaporation. These methods are crucial for obtaining large, defect-free crystals. While specific applications of advanced melt-growth techniques like the Bridgman-Stockbarger or Czochralski methods to this compound are not extensively detailed in the provided search results, the principles of these techniques are relevant to the controlled growth of crystalline materials.
The Bridgman-Stockbarger method involves the directional solidification of a molten material in a crucible with a controlled temperature gradient. The crucible is slowly moved through the temperature gradient, initiating crystallization at the cooler end. This technique is effective for growing large single crystals of various materials.
The Czochralski method is another melt-growth technique where a seed crystal is dipped into a melt of the material and slowly pulled upwards while being rotated. The molten material crystallizes on the seed, forming a large, cylindrical single crystal.
For solution-based systems like this compound, control over crystallization can be exerted by carefully managing the rate of solvent evaporation, temperature, and the introduction of seed crystals. Temperature-controlled crystallization involves either slowly cooling a saturated solution to induce crystallization or maintaining a constant temperature to allow for slow solvent evaporation. These controlled processes are critical for achieving crystals with the desired size, morphology, and internal perfection.
Nanostructure Synthesis Utilizing this compound Precursors
This compound is a common precursor for the synthesis of a variety of cadmium-containing nanostructures, including cadmium sulfide (B99878) (CdS) and cadmium hydroxide (B78521) (Cd(OH)₂), as well as coordination polymers. These nanoscale materials exhibit unique properties due to their high surface area-to-volume ratio.
Colloidal Synthesis Approaches
Colloidal synthesis is a bottom-up approach that involves the nucleation and growth of nanoparticles in a liquid medium. This method offers excellent control over the size, shape, and surface chemistry of the resulting nanostructures. While the direct synthesis of this compound nanoparticles via this method is not extensively documented, it is a key precursor in the synthesis of other nanomaterials.
For instance, cadmium(II) coordination polymer nanospheres have been synthesized using sonochemical methods, which involve the application of ultrasound to a solution containing cadmium(II) nitrate and an organic ligand. These coordination polymer nanoparticles can then serve as precursors for the synthesis of cadmium oxide nanospheres through thermolysis.
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal synthesis are highly effective methods for producing crystalline nanostructures. These techniques involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal).
This compound is frequently used as a cadmium source in these methods. For the synthesis of cadmium sulfide (CdS) nanostructures, cadmium chloride is reacted with a sulfur source, such as thiourea, in an aqueous solution under hydrothermal conditions. The temperature and duration of the reaction are critical parameters that influence the morphology and crystallinity of the resulting CdS nanoparticles. nih.gov Similarly, solvothermal methods employing solvents like ethylenediamine can be used to control the growth of CdS nanorods and other one-dimensional nanostructures. chemedx.org
Hydrothermal synthesis has also been employed to produce cadmium phosphate hydroxide ultralong nanowires, where cadmium chloride hemi(pentahydrate) is reacted with sodium oleate and sodium dihydrogen phosphate dihydrate. mdpi.com Furthermore, cadmium-based coordination polymers with one-, two-, and three-dimensional structures have been successfully synthesized using hydrothermal and solvothermal techniques. mdpi.combohrium.com These methods facilitate the formation of complex, ordered structures by controlling the reaction kinetics and the solubility of the precursors. mdpi.combohrium.com
Precipitation-Based Synthesis
Precipitation is a straightforward and widely used method for synthesizing nanostructures from solution. It involves the reaction of precursors to form an insoluble product that precipitates out of the solution. The properties of the resulting nanoparticles can be controlled by adjusting parameters such as reactant concentrations, temperature, and the presence of capping agents.
A common application of this method is the synthesis of cadmium sulfide (CdS) nanoparticles, where an aqueous solution of cadmium chloride is reacted with a solution of a sulfide source, such as sodium sulfide. nih.govresearchgate.net The reaction temperature can be varied to control the size and band gap of the resulting CdS nanoparticles. researchgate.netchalcogen.ro
This method has also been adapted for the synthesis of cadmium hydroxide (Cd(OH)₂) nanowires. In a typical chemical bath deposition, an aqueous solution of cadmium chloride is treated with ammonium hydroxide, which acts as a complexing agent and controls the precipitation of Cd(OH)₂. bohrium.com This process leads to the formation of uniform, interconnected nanowires. bohrium.com Additionally, a homogeneous precipitation method has been utilized for the controlled synthesis of diammine cadmium chloride, a derivative of cadmium chloride. This involves the use of urea as a precipitant in an alcoholic solvent, allowing for control over the size and morphology of the product particles.
Research Findings on Synthetic Methodologies
| Methodology | Product | Precursors | Key Findings |
|---|---|---|---|
| Slow Evaporation Solution Growth | L-proline cadmium chloride monohydrate single crystals | L-proline, Cadmium chloride, Water | Produces high-quality, semi-organic nonlinear optical crystals. mater-rep.comtandfonline.com |
| Hydrothermal Synthesis | Cadmium Sulfide (CdS) nanoparticles | Cadmium chloride, Thiourea, Water | Effective for producing crystalline CdS nanostructures without capping agents. nih.gov |
| Solvothermal Synthesis | Cadmium Sulfide (CdS) nanorods | Cadmium chloride, Sulfur source, Ethylenediamine | Allows for the control of nanostructure morphology, such as nanorods. chemedx.org |
| Chemical Precipitation | Cadmium Sulfide (CdS) nanoparticles | Cadmium chloride, Sodium sulfide, Water | A simple and efficient method where temperature can be used to tune nanoparticle size. nih.govresearchgate.net |
| Chemical Bath Deposition (Precipitation) | Cadmium Hydroxide (Cd(OH)₂) nanowires | Cadmium chloride, Ammonium hydroxide | Yields uniform and interconnected nanowires. bohrium.com |
| Homogeneous Precipitation | Diammine cadmium chloride | Cadmium chloride, Urea, Alcohol | Allows for controlled synthesis of derivative micro/nanocrystals. |
Derivatization and Complex Formation via this compound
The chemical transformation of this compound into more complex structures is a significant area of research. These derivatization reactions leverage the Lewis acidic nature of the cadmium(II) ion, enabling its interaction with a wide array of ligands and polymer matrices to form compounds with diverse properties and applications.
The synthesis of coordination compounds from this compound is a prominent route to novel materials with interesting structural and functional properties. The general strategy involves the reaction of this compound with various organic ligands in a suitable solvent system. The nature of the resulting coordination compound is influenced by factors such as the stoichiometry of the reactants, the solvent, the pH of the reaction medium, and the temperature.
Several studies have demonstrated the successful synthesis of cadmium(II) coordination compounds using different types of ligands. For instance, benzimidazole derivatives have been employed to create novel coordination compounds. In a typical synthesis, cadmium chloride dihydrate and the benzimidazole derivative are dissolved in ethanol and refluxed for approximately half a day. nih.gov The resulting precipitates are then washed and dried at room temperature. nih.gov The coordination in these compounds is reported to occur through the nitrogen atoms of the benzimidazole ring. nih.gov
Another class of ligands used in the synthesis of cadmium coordination compounds is N,N'-diethylthiourea (detu). The synthesis of a cadmium(II)-detu ionic complex was achieved through a direct reaction between cadmium chloride monohydrate and the detu ligand in methanol at a 1:2 molar ratio. researchgate.netub.ac.id The resulting complex was characterized as ionic. researchgate.netub.ac.id
The reaction of cadmium chloride with 1,2-bis(arylimino)acenaphthene (Ar-bian) ligands has also been explored. For example, the reaction of CdCl₂ with bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian) in a 1:1 molar ratio in ethanol under reflux for 24 hours yielded a dimeric complex, [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂]. mdpi.com
Furthermore, 2-pyridyl ketoximes have been utilized as extractants for cadmium(II) from chloride-containing aqueous media, forming coordination complexes. The reaction of cadmium(II) chloride dihydrate with phenyl 2-pyridyl ketoxime (phpaoH) in water-containing acetone led to the formation of complexes such as [CdCl₂(phpaoH)₂]∙H₂O and {[CdCl₂(phpaoH)]}n. nih.gov In these complexes, the phpaoH ligand acts as an N,N'-bidentate chelating agent. nih.gov
The coordination geometry of the resulting cadmium complexes can vary. While cadmium can form tetrahedral and octahedral complexes, the presence of chloride ions tends to promote the formation of tetrahedral geometries. researchgate.net
Table 1: Synthesis of this compound Coordination Compounds
| Ligand | Molar Ratio (Cd:Ligand) | Solvent | Reaction Conditions | Resulting Complex | Reference |
|---|---|---|---|---|---|
| Benzimidazole derivative | 1:1 | Ethanol | Reflux for ~12 hours | C₁₁H₁₀N₄OCdCl₂∙H₂O | nih.gov |
| N,N'-diethylthiourea (detu) | 1:2 | Methanol | Direct reaction at room temperature | Ionic Cd(II)-detu complex | researchgate.netub.ac.id |
| bis-(2,4,6-trimethylphenylimino)acenaphthene (tmp-bian) | 1:1 | Ethanol | Reflux for 24 hours | [Cd₂(tmp-bian)₂Cl₂(µ-Cl)₂] | mdpi.com |
| phenyl 2-pyridyl ketoxime (phpaoH) | Not specified | Water-containing acetone | Not specified | [CdCl₂(phpaoH)₂]∙H₂O and {[CdCl₂(phpaoH)]}n | nih.gov |
The incorporation of this compound into polymer matrices is a method to fabricate composite materials with enhanced properties, particularly for applications such as radiation shielding. The solution casting method is a common technique employed for this purpose.
A notable example is the fabrication of a cadmium chloride-polyvinyl alcohol (PVA) polymer composite. semanticscholar.orgresearchgate.netnih.govdntb.gov.ua In this process, a composite with 25 wt% cadmium chloride in PVA was prepared. semanticscholar.orgresearchgate.netnih.govdntb.gov.ua The solution casting method involves dissolving the polymer and the cadmium salt in a suitable solvent, followed by casting the solution onto a substrate and allowing the solvent to evaporate, leaving behind a solid composite film.
These composites are of interest for their potential to attenuate gamma radiation. The shielding properties of the cadmium chloride-PVA composite were evaluated by measuring the mass attenuation coefficients (μ/ρ) and half-value layer (HVL) at various gamma-ray energies. semanticscholar.orgnih.govdntb.gov.ua The experimental values were found to be in good agreement with theoretical calculations. semanticscholar.orgnih.govdntb.gov.ua It was observed that the mass attenuation coefficient decreases and the half-value layer increases with an increase in gamma-ray energy. semanticscholar.orgnih.govdntb.gov.ua This indicates that the composite is more effective at shielding lower energy gamma rays.
The inclusion of cadmium chloride, a compound with a high atomic number, into the flexible PVA polymer matrix results in a material that is both flexible and exhibits good shielding properties. semanticscholar.orgresearchgate.net Such composites are being investigated as potential alternatives to traditional toxic and rigid shielding materials like lead. semanticscholar.orgresearchgate.netnih.govdntb.gov.ua
Table 2: Properties of Cadmium Chloride-PVA Polymer Composite for Gamma-Ray Shielding
| Gamma Ray Energy (keV) | Mass Attenuation Coefficient (μ/ρ) (cm²/g) | Half Value Layer (HVL) (cm) | Reference |
|---|---|---|---|
| 511 | 0.089 | 0.685 | semanticscholar.orgnih.govdntb.gov.ua |
| 661 | 0.078 | 0.778 | semanticscholar.orgnih.govdntb.gov.ua |
| 1173 | 0.064 | 0.985 | semanticscholar.orgnih.govdntb.gov.ua |
| 1332 | 0.061 | 1.003 | semanticscholar.orgnih.govdntb.gov.ua |
Advanced Structural Elucidation and Crystallography of Cadmium Chloride Hydrate Systems
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of the atomic arrangement within a crystalline solid. For cadmium chloride hydrate (B1144303) systems, SC-XRD analysis provides fundamental data on the unit cell, symmetry, and the exact coordinates of each atom, which in turn allows for a detailed examination of the molecule's geometry and its interactions with neighboring molecules. Several stable hydrates of cadmium chloride have been characterized using this technique, including the monohydrate (CdCl₂·H₂O), the hemipentahydrate (CdCl₂·2.5H₂O), and the tetrahydrate (CdCl₂·4H₂O) wikipedia.org.
The foundational step in SC-XRD analysis is the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal—and the crystal's space group, which describes its symmetry elements. Different hydrates of cadmium chloride crystallize in different crystal systems, reflecting their unique structural compositions.
For instance, Cadmium chloride monohydrate (CdCl₂·H₂O) adopts an orthorhombic crystal structure, whereas the hemipentahydrate (CdCl₂·2.5H₂O) crystallizes in the monoclinic system wikipedia.orgacs.org. The tetrahydrate (CdCl₂·4H₂O) has also been identified as belonging to the orthorhombic system wikipedia.org. These structural parameters are critical for identifying and differentiating the various hydrate phases.
| Compound | Molar Mass (g/mol) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| CdCl₂·H₂O | 201.33 | Orthorhombic | Pnma | 9.25 | 3.78 | 11.88 | 90 |
| CdCl₂·2.5H₂O | 228.36 | Monoclinic | P2₁/n | 9.21 | 11.88 | 10.11 | 93.5 |
| CdCl₂·4H₂O | 255.38 | Orthorhombic | P2₁2₁2₁ | 12.89 | 7.28 | 8.11 | 90 |
Data sourced from crystallographic studies wikipedia.org.
The precise atomic coordinates obtained from SC-XRD allow for a detailed analysis of bond lengths, bond angles, and the coordination geometry around the cadmium(II) ion. In anhydrous cadmium chloride, the Cd²⁺ ion is octahedrally coordinated to six chloride ions, with Cd-Cl bond lengths of approximately 2.65 Å materialsproject.org. In the hydrated forms, the coordination sphere of the cadmium ion is modified by the inclusion of water molecules.
The cadmium ion typically exhibits a coordination number of six, forming an octahedral geometry with chloride ions and oxygen atoms from water molecules as ligands researchgate.net. The interatomic distances are a key aspect of this analysis. In aqueous solutions and complex structures, Cd-O distances are typically observed around 2.30 Å, while Cd-Cl distances can vary, often falling within the range of 2.41–2.52 Å researchgate.net. The specific coordination environment can change depending on the hydration state, leading to distorted octahedral or, in some cases, tetrahedral geometries researchgate.netsemanticscholar.org. For example, in the structure of CdCl₂·2.5H₂O, the cadmium centers are linked by both chloride ligands and water molecules wikipedia.org.
The water molecules in cadmium chloride hydrates play a crucial role in stabilizing the crystal structure through the formation of extensive hydrogen bonding networks. These networks link the cadmium-centered coordination polyhedra, creating a robust three-dimensional architecture. SC-XRD analysis is essential for mapping these hydrogen bonds by determining the positions of hydrogen atoms and measuring the distances and angles between donor and acceptor atoms (e.g., O-H···Cl).
Electron Microscopy for Morphological and Microstructural Characterization
High-Resolution Transmission Electron Microscopy (HR-TEM) Studies
High-resolution transmission electron microscopy (HR-TEM) is a powerful technique for visualizing the crystalline structure of materials at the atomic scale. While specific HR-TEM studies focusing solely on the crystal lattice of cadmium chloride hydrate are scarce, the technique has been employed to characterize nanoparticles synthesized using this compound as a cadmium source. For instance, in the synthesis of cadmium selenide (B1212193) (CdSe) nanoparticles, HR-TEM is used to analyze the crystalline structure of the resulting nanoparticles, confirming their crystal phase (e.g., face-centered cubic) and measuring their crystallite size elsevier.es. This demonstrates the capability of HR-TEM to elucidate the crystalline nature of materials derived from this compound.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning electron microscopy (SEM) is instrumental in determining the surface morphology, size, and shape of crystalline materials. In studies where this compound is used as a reactant, SEM is frequently used to characterize the final product. For example, in the synthesis of cadmium sulfide (B99878) (CdS) thin films, SEM analysis reveals the morphological structure of the deposited films scientific.net. Similarly, when l-alanine (B1666807) cadmium chloride single crystals are grown, SEM is used to observe spiral growth-steps on the crystal planes acs.org. These applications highlight that SEM can effectively be used to study the morphology of this compound crystals, which would likely reveal details about their crystal habits and surface features.
Selected Area Electron Diffraction (SAED) for Crystalline Features
Selected area electron diffraction (SAED) is a technique used in conjunction with TEM to determine the crystal structure of a selected area of a sample. The diffraction pattern obtained provides information about the crystallinity and lattice parameters of the material. In the context of materials synthesized from this compound, SAED is a standard characterization tool. For instance, in the solvothermal synthesis of CdS nanocrystals using CdCl₂·2.5H₂O, the SAED pattern of the resulting spherical particles provides information about their crystal structure asianpubs.org. This indicates that SAED would be a valuable technique for confirming the crystalline nature and determining the crystal system of different cadmium chloride hydrates.
Analysis of Microstructural Defects (e.g., Stacking Faults, Twins)
The study of microstructural defects such as stacking faults and twins provides crucial information about the growth and properties of crystalline materials. Direct analysis of such defects in this compound crystals using techniques like HR-TEM is not well-documented in the available literature. However, research on related core-shell nanostructures, such as Cd-CdCl₂, has utilized in-situ liquid cell transmission electron microscopy to reveal defect-mediated ripening processes lbl.gov. This suggests that advanced electron microscopy techniques have the potential to uncover microstructural defects in this compound systems, which could play a significant role in their physical and chemical properties.
| Technique | Application in Related Studies | Potential Insights for this compound |
| HR-TEM | Characterization of CdSe nanoparticles synthesized from CdCl₂ hydrate elsevier.es. | Atomic-level imaging of the crystal lattice, identification of crystal phases. |
| SEM | Morphological analysis of CdS thin films and l-alanine cadmium chloride crystals scientific.netacs.org. | Determination of crystal habit, surface topography, and size distribution. |
| SAED | Crystal structure determination of CdS nanocrystals asianpubs.org. | Confirmation of crystallinity and determination of lattice parameters. |
| Defect Analysis | Study of defect-mediated ripening in Cd-CdCl₂ core-shell nanoparticles lbl.gov. | Identification and characterization of stacking faults, twins, and other crystalline imperfections. |
Spectroscopic Characterization of Cadmium Chloride Hydrate and Its Complexes
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying functional groups and understanding the nature of chemical bonds and intermolecular interactions within cadmium chloride hydrate (B1144303) and its derivatives.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. In the context of cadmium chloride hydrate and its complexes, FTIR spectra are particularly useful for confirming the presence of water of hydration and for studying the interactions between the cadmium ion and various ligands.
In studies of materials synthesized using cadmium chloride, such as cadmium hydroxide (B78521) (Cd(OH)₂), a broad absorption band around 3436 cm⁻¹ is typically assigned to the O-H stretching mode of water and hydroxyl groups. espublisher.com An absorption peak observed at 1454 cm⁻¹ can be attributed to Cd-O stretching. espublisher.com When cadmium chloride is incorporated into polymer blends, such as with polyvinyl alcohol (PVA) and polyvinylpyrrolidone (B124986) (PVP), FTIR analysis reveals interactions between the cadmium and chlorine ions and the functional groups (hydroxyl and carbonyl) of the polymer chains. researchgate.net
In more complex systems, like cadmium chloride doped lithium sulphate monohydrate crystals, FTIR spectroscopy is used to qualitatively determine the functional groups present and confirm the incorporation of the dopant. researchgate.net The spectra for this compound typically cover the range from 4000 cm⁻¹ down to 450 cm⁻¹. nih.govnih.gov
Table 1: Typical FTIR Absorption Bands for Cadmium-Containing Compounds
| Wavenumber (cm⁻¹) | Assignment | Compound Context |
|---|---|---|
| ~3436 | O-H stretching (water/hydroxyl) | Cadmium Hydroxide espublisher.com |
Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and for studying aqueous solutions. The first-order lattice Raman spectrum of solid cadmium chloride has been measured, with observed lines assigned based on a factor group analysis of its crystal structure. researcher.life
In aqueous solutions, Raman spectroscopy is used to study hydration and the formation of chloro-complexes. For instance, in cadmium sulfate (B86663) (CdSO₄) solutions, the mode for the cadmium hexaquo cation [Cd(H₂O)₆]²⁺ is observed around 354 cm⁻¹. researchgate.net Studies on various aqueous chloride salt solutions show that some metal cations lead to the emergence of new Raman peaks indicative of ion pair or complex formation. scholaris.ca For example, zinc chloride (ZnCl₂) solutions show a distinct peak at ~294 cm⁻¹, revealing the formation of metal-ligand complexes. ualberta.ca Similar studies on cadmium chloride solutions help elucidate the speciation of cadmium aqua and chloro-complexes, which is crucial for understanding its solution dynamics.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule or material, providing information on its optical properties, such as color and light absorption, and its electronic structure, including the optical band gap.
UV-Visible spectroscopy measures the absorption of UV or visible light as electrons are promoted from a lower energy orbital to a higher one. libretexts.org For simple this compound, significant absorption occurs in the UV region. In a study of cadmium chloride doped lithium sulphate single crystals, the UV cut-off wavelength was found to be around 210-220 nm. researchgate.net
The optical band gap, a key parameter for semiconductor materials, can be determined from UV-Vis absorption data. For cadmium sulfide (B99878) (CdS) thin films prepared using cadmium chloride monohydrate as a precursor, the optical band gap was estimated to be approximately 2.2 eV. jetir.org In more complex organo-metallic crystals involving cadmium, such as [Cd(Br)₂(S-1-(1-naphthyl)ethylamine)₂], the direct and indirect optical band gaps were estimated from solid-state UV-Vis spectroscopy to be 3.76 and 3.65 eV, respectively. rsc.org The determination of cadmium ions in aqueous media by UV-Vis spectrophotometry often involves chelation with an agent like dithizone (B143531) to form a colored complex that absorbs in the visible region, typically around 520 nm. researchgate.net
Table 2: Optical Band Gaps of Cadmium-Containing Materials
| Material | Precursor/Component | Optical Band Gap (eV) |
|---|---|---|
| Cadmium Sulfide (CdS) Film | Cadmium Chloride Monohydrate | ~2.2 jetir.org |
Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique is particularly valuable for characterizing the emissive properties of cadmium complexes. While simple cadmium salts are not typically luminescent, their complexes with organic ligands can be highly emissive.
For example, chiral cadmium-amine complexes have been shown to exhibit efficient blue photoluminescence. nih.gov Upon UV excitation, powder samples of these complexes show emission bands centered around 425-430 nm at room temperature. nih.gov The quantum yields (QYs) of these materials can be quite high, ranging from 0.40 to 0.83, and are influenced by the structure of the cadmium complex. nih.gov The quenching of fluorescence has been observed in CdCl₂-doped PVA–PVP blend films, suggesting strong interactions between the cadmium ions and the polymer matrix. researchgate.net In the study of cadmium telluride (CdTe) layers, PL measurements are used to investigate defects, where activation with cadmium chloride can alter the emission spectra by affecting defect centers like cadmium vacancies. researchgate.net
Table 3: Photoluminescence Properties of Cadmium Complexes
| Complex Type | Excitation | Emission Maximum (nm) | Quantum Yield (QY) |
|---|
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei. Cadmium possesses two NMR-active spin-½ nuclei, ¹¹¹Cd (12.80% natural abundance) and ¹¹³Cd (12.22% natural abundance), which yield narrow signals over a wide chemical shift range of about 900 ppm. huji.ac.ildss.go.thnorthwestern.edu ¹¹³Cd is generally the preferred nucleus due to its slightly higher sensitivity. huji.ac.il
¹¹³Cd NMR is a powerful tool for studying cadmium complexes in solution and the solid state. huji.ac.ilacs.org The chemical shift is highly sensitive to the nature of the atoms coordinating to the cadmium ion. Ligands that bind via oxygen donor atoms, such as in the reference compound aqueous Cd(ClO₄)₂, result in chemical shifts from approximately -100 to +150 ppm. dss.go.thnorthwestern.edu Nitrogen donor atoms typically cause shifts between +40 and +300 ppm, while sulfur donor atoms lead to strong deshielding, with shifts in the range of +400 to +800 ppm. dss.go.th
This technique has been applied to study the complexation of cadmium ions with natural organic matter, where changes in pH and the cadmium-to-carbon ratio result in different NMR spectra, indicating changes in the coordination environment and exchange rates. dss.go.th At acidic pH, a single sharp peak is often observed, suggesting fast exchange, while more complex spectra at alkaline pH point to slower exchange and potentially different binding sites, including coordination by nitrogen atoms. dss.go.th
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cadmium hydroxide |
| Polyvinyl alcohol |
| Polyvinylpyrrolidone |
| Lithium sulphate monohydrate |
| Cadmium sulfate |
| Zinc chloride |
| Cadmium sulfide |
| [Cd(Br)₂(S-1-(1-naphthyl)ethylamine)₂] |
| Dithizone |
| Cadmium telluride |
Solid-State NMR for Cadmium Chemical Shifts
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly focusing on the cadmium-113 (B1200676) (¹¹³Cd) isotope, is a powerful tool for probing the local environment of cadmium atoms in the solid state. The ¹¹³Cd nucleus is a spin-1/2 nucleus with a natural abundance of 12.22%, making it amenable to NMR studies northwestern.eduhuji.ac.il. The chemical shift of ¹¹³Cd is highly sensitive to the nature of the ligands, the coordination number, and the geometry of the cadmium center nih.gov.
Research on alloyed crystalline nanoparticles, such as CdSe₁₋ₓSₓ, has shown a linear correlation between the ¹¹³Cd chemical shifts and the composition of the anionic environment around the cadmium(II) cation nih.gov. This principle highlights the potential of solid-state ¹¹³Cd NMR to elucidate the coordination sphere of cadmium in hydrated chloride environments. For instance, the coordination of water molecules directly to the cadmium ion in this compound would be expected to produce a distinct ¹¹³Cd chemical shift compared to the anhydrous form.
| Compound | Coordination Environment | ¹¹³Cd Chemical Shift (ppm) |
|---|---|---|
| CdS | Tetrahedral (CdS₄) | ~530 |
| CdSe | Tetrahedral (CdSe₄) | ~700 |
| CdSe₀.₅S₀.₅ | Mixed Tetrahedral (CdS₂Se₂) | ~615 |
Solution-State NMR for Molecular Structure and Dynamics
In solution, ¹¹³Cd NMR spectroscopy provides valuable information about the speciation, structure, and dynamics of this compound and its complexes. The chemical shift of ¹¹³Cd in aqueous solution is highly dependent on the concentration of chloride ions and the formation of various chloro-complexes dss.go.th.
The free cadmium aqua ion, [Cd(H₂O)₆]²⁺, is typically used as a reference, with its chemical shift set to 0 ppm nih.gov. Upon the addition of chloride ions, a stepwise formation of cadmium chloro-complexes occurs, such as [CdCl(H₂O)₅]⁺, [CdCl₂(H₂O)₄], [CdCl₃(H₂O)]⁻, and [CdCl₄]²⁻. Each of these species exhibits a characteristic ¹¹³Cd chemical shift.
Studies have shown that the formation of CdCl⁺ and CdCl₂(aq) results in downfield shifts to approximately +89 ppm and +114 ppm, respectively dss.go.th. The observed chemical shift in a solution containing a mixture of these species is a weighted average of the chemical shifts of the individual species, reflecting the dynamic exchange between them. This fast exchange on the NMR timescale means that separate signals for each complex are not typically observed, but rather a single, averaged signal whose position is indicative of the predominant species in solution nih.gov.
The coordination of different donor atoms to the cadmium ion has a predictable effect on the ¹¹³Cd chemical shift. Oxygen donor ligands, such as water, generally lead to chemical shifts in the range of -180 to +40 ppm dss.go.th. This sensitivity allows for the detailed study of ligand exchange reactions and the determination of complex formation constants in solution.
| Species | Predominant Coordination | Approximate ¹¹³Cd Chemical Shift (ppm) |
|---|---|---|
| [Cd(H₂O)₆]²⁺ | Octahedral (CdO₆) | 0 |
| [CdCl(H₂O)₅]⁺ | Octahedral (CdO₅Cl) | +89 |
| [CdCl₂(H₂O)₄] | Octahedral (CdO₄Cl₂) | +114 |
X-ray Absorption Spectroscopy (XAS) Techniques
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local atomic environment of a specific element in a sample wikipedia.orgmpg.deaps.orgxrayabsorption.orgchempedia.info. For this compound, XAS at the cadmium K-edge or L-edge can reveal details about the coordination chemistry of the cadmium ion aps.orgung.siaps.orgresearchgate.net.
XANES (X-ray Absorption Near Edge Structure) for Electronic Structure and Coordination Environment
The XANES region of the X-ray absorption spectrum, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom researchgate.net. For this compound in aqueous solution, the shape of the Cd K-edge XANES spectrum changes significantly with the concentration of chloride ions and with temperature.
At low chloride concentrations, the XANES spectrum is characteristic of an octahedrally coordinated cadmium ion, consistent with the [Cd(H₂O)₆]²⁺ species. As the chloride concentration increases, the features in the XANES spectrum evolve, indicating a change in the coordination environment. This transition is attributed to the stepwise replacement of water molecules by chloride ions in the first coordination shell, leading to the formation of tetrahedral species like [CdCl₄]²⁻ at high chloride concentrations. Temperature also influences this equilibrium; at elevated temperatures, the formation of tetrahedral complexes is favored.
EXAFS (Extended X-ray Absorption Fine Structure) for Local Atomic Environment
The EXAFS region of the X-ray absorption spectrum consists of oscillations that extend several hundred eV above the absorption edge. The analysis of these oscillations provides quantitative information about the local atomic environment of the absorbing atom, including the number and type of neighboring atoms and their distances from the central atom wikipedia.orgmpg.deaps.orgchempedia.info.
For aqueous solutions of cadmium chloride, EXAFS analysis can be used to determine the Cd-O and Cd-Cl bond distances and the coordination numbers. In dilute solutions, where the hydrated cadmium ion predominates, the EXAFS spectrum is dominated by the scattering from the oxygen atoms of the coordinated water molecules. As the chloride concentration increases, the contribution from Cd-Cl scattering becomes more prominent, allowing for the determination of the Cd-Cl bond length in the formed chloro-complexes.
| Species | Bond | Coordination Number | Bond Distance (Å) |
|---|---|---|---|
| [Cd(H₂O)₆]²⁺ | Cd-O | 6 | ~2.29 |
| [CdCl₄]²⁻ | Cd-Cl | 4 | ~2.45 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Compositional Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements present on the surface of a material libretexts.orgbris.ac.uk. For this compound, XPS can be used to identify the presence of cadmium, chlorine, oxygen, and adventitious carbon on the surface and to determine their respective binding energies.
The binding energies of the core-level electrons are characteristic of the element and its chemical environment. For cadmium, the Cd 3d doublet (Cd 3d₅/₂ and Cd 3d₃/₂) is typically analyzed. The binding energy of the Cd 3d₅/₂ peak for cadmium compounds generally falls in the range of 404-406 eV. For chlorine, the Cl 2p peak is analyzed, which appears as a doublet (Cl 2p₃/₂ and Cl 2p₁/₂) with the 2p₃/₂ component typically found around 198-200 eV for metal chlorides researchgate.net.
The presence of water of hydration in this compound will be reflected in the O 1s spectrum. The O 1s peak for hydrated salts typically appears at a binding energy of around 532-533 eV. The exact binding energies of the Cd 3d, Cl 2p, and O 1s peaks can provide insights into the nature of the chemical bonding and the hydration state at the surface of the material. Surface contamination, which is common in XPS analysis, can be identified by the presence of a C 1s peak around 285 eV researchgate.net.
| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| Cadmium | Cd 3d₅/₂ | 404 - 406 | Sensitive to the oxidation state and coordination of Cd. |
| Chlorine | Cl 2p₃/₂ | 198 - 200 | Indicates the presence of chloride ions. |
| Oxygen | O 1s | 532 - 533 | Characteristic of water of hydration. |
Computational and Theoretical Investigations of Cadmium Chloride Hydrate Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of cadmium chloride hydrate (B1144303). These calculations, based on the principles of quantum mechanics, can predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the properties of metal complexes, including cadmium chloride hydrate. DFT methods are used to determine the electronic structure, optimize molecular geometries, and calculate vibrational frequencies.
Systematic studies involving the stepwise hydration of cadmium chloride (CdCl₂) have been conducted at the DFT level. aip.org In these studies, water molecules are incrementally added to the CdCl₂ unit to model the hydration process. For instance, the optimized geometries of CdCl₂ solvated by one to six water molecules reveal key structural details. aip.org The calculated bond lengths and angles from DFT often show good agreement with experimental data where available. worldscientific.com For bare CdCl₂, the calculated Cd-Cl bond distance is approximately 2.254 Å, which compares favorably with the experimental value of 2.266 Å. aip.org
DFT calculations have also been employed to study more complex systems, such as L-proline cadmium chloride monohydrate (LPCCM) and L-alanine (B1666807) cadmium chloride (LACC). worldscientific.comnih.gov For LPCCM, the molecular geometry was optimized using the B3LYP/6-31G* basis set. nih.gov Such calculations also provide insights into the electronic properties, like the HOMO-LUMO energy gap, which was calculated to be 5.484 eV for LPCCM. nih.gov
Vibrational frequencies calculated using DFT are valuable for interpreting experimental infrared (IR) and Raman spectra. nih.govmdpi.com For instance, in a study of cadmium-magnesium carbonates, the most intense vibrational mode (ν₃) was calculated to be at 1407 cm⁻¹. mdpi.com These theoretical spectra help in the assignment of experimentally observed vibrational bands to specific molecular motions.
| System | Method | Calculated Parameter | Value |
|---|---|---|---|
| Bare CdCl₂ | MP2/RECP(Cd)+cc-pVTZ(Cl) | Cd-Cl Bond Distance | 2.254 Å |
| L-proline cadmium chloride monohydrate (LPCCM) | B3LYP/6-31G* | HOMO-LUMO Energy Gap | 5.484 eV |
| CdMg(CO₃)₂ | B3LYP | ν₃ Vibrational Frequency | 1407 cm⁻¹ |
Ab initio methods, which are based on first principles without empirical parameterization, are employed for high-accuracy calculations of molecular properties. These methods are particularly useful for molecular orbital (MO) analysis and predicting nuclear magnetic resonance (NMR) chemical shifts.
Ab initio Hartree-Fock molecular orbital calculations have been used to investigate the structure of cadmium(II) macrocyclic Schiff-base complexes, providing insights into the coordination environment of the cadmium ion. researchgate.net These calculations can verify that experimentally determined structures correspond to energy minima in the gas phase. researchgate.net The analysis of molecular orbitals helps in understanding the nature of bonding and the electronic transitions within the molecule.
The prediction of NMR chemical shifts is another important application of ab initio methods. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio approach for calculating nuclear shielding tensors, which are then used to predict chemical shifts. modgraph.co.uk While direct ab initio chemical shift predictions for this compound are not extensively reported, the methodology has been successfully applied to a wide range of molecules, demonstrating its potential for elucidating the solution-state structure of cadmium complexes. For example, in a study of various ester-containing compounds, the GIAO method at the B3LYP/6–31G** level provided a root-mean-square error of approximately 0.2 ppm for ¹H chemical shifts. modgraph.co.uk
| Method | Application | System Type | Key Finding |
|---|---|---|---|
| Hartree-Fock (3-21G* basis set) | Molecular Orbital Analysis | Cadmium(II) macrocyclic Schiff-base complexes | Verification of experimental structures as energy minima. researchgate.net |
| GIAO (B3LYP/6–31G**) | Chemical Shift Prediction | Ester-containing organic molecules | RMS error of ~0.2 ppm for ¹H chemical shifts. modgraph.co.uk |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems. For this compound, MD simulations are invaluable for studying the dynamics of solvation and the behavior of the hydrated complex in solution.
Born-Oppenheimer molecular dynamics (BO-MD) simulations have been used to test the thermal stability of hydrated cadmium chloride clusters. aip.org In one study, the CdCl₂-(H₂O)₂₄ cluster was simulated at the B3PW91 level of theory. aip.org These simulations, performed at elevated temperatures (e.g., 700 K), revealed the greater stability of pentacoordinated cadmium species, where a trigonal bipyramid structure of CdCl₂-(H₂O)₃ is formed. aip.org
MD simulations are also instrumental in understanding the influence of ions on the structure of water and the formation of hydrates. bohrium.com While not specific to this compound, studies on the effect of salts like NaCl, KCl, and CaCl₂ on methane (B114726) hydrate formation show that ions can inhibit hydrate formation by structuring the surrounding water molecules into hydration shells. bohrium.com This principle is also applicable to the hydration of cadmium chloride, where the cadmium and chloride ions will organize water molecules in their vicinity. The understanding of the solvation of CdCl₂ in the condensed aqueous phase requires the use of sophisticated interaction potentials in conjunction with simulation techniques. aip.org
Thermodynamic Modeling of this compound Species in Solution
Thermodynamic modeling is crucial for predicting the stability and speciation of this compound in aqueous solutions under various conditions of temperature, pressure, and composition. These models are often based on experimental data, such as solubility measurements, and are used to calculate thermodynamic properties like stability constants of aqueous complexes.
Experimental studies combined with thermodynamic modeling have shown that the speciation of aqueous cadmium is dominated by the hydrated cation Cd(H₂O)₆²⁺ in chloride-free acidic solutions. researchgate.net However, in the presence of chloride, a variety of cadmium chloride complexes, CdClm(H₂O)n²⁻ᵐ, are formed. researchgate.net The stability and structure of these complexes are highly dependent on temperature and chloride concentration. researchgate.net For instance, with increasing temperature and chloride concentration, the coordination around the cadmium ion tends to change from octahedral to tetrahedral. researchgate.net
| Condition | Dominant Cadmium Species | Coordination Geometry |
|---|---|---|
| Acidic, Cl-free solution | Cd(H₂O)₆²⁺ | Octahedral researchgate.net |
| Low T, low mCl | CdCl(H₂O)₅⁺ | Octahedral researchgate.net |
| High T, high mCl | CdCl₃(H₂O)⁻, CdCl₄²⁻ | Tetrahedral researchgate.net |
Isotope Fractionation Studies for Cadmium Hydrate and Chloride Complexes
Isotope fractionation studies provide insights into reaction mechanisms and transport processes involving cadmium. The relative abundance of stable cadmium isotopes can change during physical and chemical processes, and theoretical models can help to interpret these changes.
The fractionation of isotopes is governed by mass-dependent differences in the properties of molecules. Heavier isotopes tend to form stronger bonds and react more slowly than their lighter counterparts. nih.gov In the context of this compound, isotope fractionation can occur during complexation reactions and changes in the coordination environment.
Theoretical studies on cadmium isotope fractionation during complexation with various ligands have shown that heavier isotopes are generally enriched in the more strongly bound species. researchgate.net For example, it is generally observed that heavier isotopes are enriched in chelated species, while lighter isotopes are preferred in free hydrated metal ions. researchgate.net The extent of fractionation depends on the nature of the ligand and the coordination geometry of the complex. While specific theoretical studies on isotope fractionation in simple this compound systems are limited, the principles derived from studies with other ligands are applicable.
Finite Element Analysis for Nanoscale Phenomena (e.g., Nanomotor Dynamics)
Finite Element Analysis (FEA) is a computational method for solving problems in engineering and mathematical physics. It is particularly useful for simulating phenomena at the nanoscale, such as the dynamics of nanomotors.
FEA has been employed to simulate the movement of a CdCl₂·4H₂O nanomotor in an aqueous solution. researchgate.net This movement is driven by ionic self-diffusiophoresis, which arises from the asymmetric chemical reactivity of different crystal facets. researchgate.net The simulation involves calculating the distribution of the electric potential and the fluid field around the nanocrystal. researchgate.net
The results of such simulations show that a larger difference in the reaction constant and/or zeta potential between the different crystal facets leads to a faster movement of the nanomotor. researchgate.net This type of analysis provides a powerful tool for understanding and designing nanoscale devices based on the properties of crystalline hydrates like this compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions defined by the electron distribution of the promolecule (the molecule of interest) relative to the procrystal (the crystal as a whole). The resulting Hirshfeld surface provides a three-dimensional map of the close contacts between molecules, offering valuable insights into the nature and prevalence of various non-covalent interactions that dictate the crystal packing.
The analysis involves mapping different properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface, in particular, is instrumental in identifying key intermolecular interactions. It combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically highlighted in red, indicate contacts shorter than the sum of van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions correspond to longer contacts, while white areas represent contacts at approximately the van der Waals distance.
While specific studies performing Hirshfeld surface analysis on this compound are not extensively documented in the literature, the principles of this method can be applied to its known crystal structures to predict the dominant intermolecular forces. Cadmium chloride exists in various hydrated forms, most notably as the monohydrate (CdCl₂·H₂O) and the hemipentahydrate (CdCl₂·2.5H₂O). wikipedia.org The presence of water molecules in the crystal lattice introduces the potential for significant hydrogen bonding.
In the case of cadmium chloride hydrates, the key intermolecular interactions would involve the hydrogen atoms of the water molecules and the chloride ions, as well as the oxygen atoms of the water molecules. Therefore, the Hirshfeld surface analysis is expected to be dominated by O···H/H···O and Cl···H/H···Cl contacts.
The O···H interactions would primarily arise from hydrogen bonds between the coordinated water molecules and the chloride ions of neighboring units. The H···H contacts would represent van der Waals interactions between hydrogen atoms of adjacent water molecules. The relative contributions of these interactions would depend on the specific arrangement of molecules in the crystal lattice of the particular hydrate.
Based on analyses of similar hydrated metal halides, a hypothetical breakdown of intermolecular contacts for this compound, as would be determined by Hirshfeld surface analysis, is presented in the following tables.
Table 1: Predicted Intermolecular Contacts for Cadmium Chloride Monohydrate (CdCl₂·H₂O)
| Interaction Type | Contribution (%) |
| O···H / H···O | 45 - 55% |
| Cl···H / H···Cl | 25 - 35% |
| H···H | 10 - 20% |
| Cd···Cl | < 5% |
| Cd···O | < 2% |
Table 2: Predicted Intermolecular Contacts for Cadmium Chloride Hemipentahydrate (CdCl₂·2.5H₂O)
| Interaction Type | Contribution (%) |
| O···H / H···O | 50 - 60% |
| Cl···H / H···Cl | 20 - 30% |
| H···H | 15 - 25% |
| Cd···Cl | < 3% |
| Cd···O | < 1% |
The fingerprint plots for this compound would be expected to show characteristic features. The O···H interactions would appear as distinct "wings" or "spikes" on the plot, indicative of hydrogen bonding. The Cl···H contacts would also form recognizable patterns, while the more diffuse H···H interactions would be represented by a scattered distribution of points.
Coordination Chemistry and Solution Behavior of Cadmium Chloride Hydrate
Hydration Dynamics of Cadmium(II) Ions in Aqueous Solutions
In the absence of competing ligands, the cadmium(II) ion in aqueous solution is surrounded by water molecules, forming a hydration shell. The dynamics of this hydration are crucial for understanding the subsequent complexation reactions of the cadmium ion.
In acidic, chloride-free aqueous solutions, the cadmium(II) ion predominantly exists as the hexaaquacadmium(II) ion, [Cd(H₂O)₆]²⁺. researchgate.netdaneshyari.com This species is characterized by an octahedral geometry, with six water molecules directly coordinated to the central cadmium ion. researchgate.netdaneshyari.com The stability of this hydrated species is significant, and it is the primary form of cadmium(II) in dilute, non-complexing aqueous media.
Molecular dynamics simulations and quantum mechanical calculations have suggested a high degree of flexibility in the first coordination shell of the hydrated cadmium(II) ion. These studies indicate a dynamic equilibrium between hexa- and hepta-hydrated complexes, with the heptahydrated species, [Cd(H₂O)₇]²⁺, showing a slight energetic preference. acs.org This suggests that the coordination number of the hydrated cadmium(II) ion can be variable, a factor that influences the mechanisms of ligand exchange reactions.
The hydrated cadmium(II) ion is structured into distinct hydration spheres. The inner sphere, or first hydration shell, consists of the water molecules directly bonded to the cadmium ion. For the predominant hexaaquacadmium(II) ion, the average Cd–O bond distance in this inner sphere is approximately 2.30 Å in aqueous solution. researchgate.netrsc.org
Beyond the inner sphere lies the second hydration sphere, where water molecules are not directly coordinated to the cadmium ion but are hydrogen-bonded to the water molecules of the inner sphere. The distance from the cadmium ion to the oxygen atoms of the water molecules in the second hydration sphere is approximately 4.28 Å. rsc.org This outer sphere is more disordered and exchanges water molecules more rapidly with the bulk solvent compared to the inner sphere. The presence of a well-defined second hydration sphere, typically containing around 12 water molecules, is a characteristic feature of the hydrated cadmium(II) ion in solution. mdpi.com
The interaction between the first and second hydration spheres is primarily electrostatic. The M–O(I)⋯O(II) angle, where O(I) and O(II) are oxygen atoms in the first and second hydration spheres respectively, provides insight into the nature of the metal-water bond. For cadmium(II), this interaction is largely electrostatic in nature. rsc.org
Formation and Speciation of Cadmium Chloride Complexes in Diverse Media
The introduction of chloride ions into an aqueous solution of cadmium(II) leads to the stepwise formation of a series of cadmium chloride complexes. The distribution of these species is highly dependent on the chloride concentration and the temperature of the solution.
At low chloride concentrations, the hydrated cadmium(II) ion, [Cd(H₂O)₆]²⁺, remains the dominant species. As the chloride concentration increases, a stepwise replacement of the coordinated water molecules by chloride ions occurs, leading to the formation of [CdCl(H₂O)₅]⁺, [CdCl₂(H₂O)₂]⁰, [CdCl₃(H₂O)]⁻, and [CdCl₄]²⁻. researchgate.netdaneshyari.comacs.org
The speciation of cadmium chloride complexes is significantly influenced by temperature. With increasing temperature, there is a general trend towards the formation of higher-order chloro complexes, even at lower chloride concentrations. researchgate.netdaneshyari.com For instance, at elevated temperatures (above 300 °C), the dominant species in a wide range of chloride concentrations are [CdCl₂(H₂O)₂]⁰ and [CdCl₃(H₂O)]⁻. researchgate.netdaneshyari.com This shift in speciation with temperature has important implications for the transport and behavior of cadmium in hydrothermal systems. researchgate.netdaneshyari.com
The stability constants of these complexes have been determined at various temperatures, and thermodynamic data indicate that the complexation reactions are generally endothermic and accompanied by an increase in entropy. researchgate.net
Table 1: Predominant Cadmium Species at Different Temperatures and Chloride Concentrations
| Temperature | Low Chloride Concentration | High Chloride Concentration |
|---|---|---|
| Ambient | [Cd(H₂O)₆]²⁺, [CdCl(H₂O)₅]⁺ | [CdCl₃(H₂O)]⁻, [CdCl₄]²⁻ |
Spectroscopic and diffraction techniques have been employed to characterize the structure of these cadmium chloride hydrate (B1144303) complexes in solution. X-ray absorption spectroscopy (XANES and EXAFS) has been particularly informative. researchgate.netdaneshyari.com
The coordination geometry around the cadmium ion changes as more chloride ligands are introduced. The initial hydrated species, [Cd(H₂O)₆]²⁺ and [CdCl(H₂O)₅]⁺, exhibit an octahedral-like geometry. researchgate.netdaneshyari.com As the number of chloride ligands increases, there is a transition to a tetrahedral-like geometry for the higher complexes, specifically [CdCl₂(H₂O)₂]⁰, [CdCl₃(H₂O)]⁻, and [CdCl₄]²⁻. researchgate.netdaneshyari.com
The bond distances within these complexes have also been determined. The average Cd–O bond distance remains relatively constant at approximately 2.30 Å across the different hydrated chloro complexes. researchgate.net In contrast, the average Cd–Cl bond distance varies in the range of 2.41–2.52 Å, generally increasing with higher chloride concentrations and decreasing with increasing temperature. researchgate.net
Table 2: Structural Characteristics of Cadmium Chloride Hydrate Complexes in Solution
| Complex | Predominant Geometry | Average Cd-O Distance (Å) | Average Cd-Cl Distance (Å) |
|---|---|---|---|
| [Cd(H₂O)₆]²⁺ | Octahedral | 2.30 | - |
| [CdCl(H₂O)₅]⁺ | Octahedral | 2.30 | ~2.41-2.52 |
| [CdCl₂(H₂O)₂]⁰ | Tetrahedral | 2.30 | ~2.41-2.52 |
| [CdCl₃(H₂O)]⁻ | Tetrahedral | 2.30 | ~2.41-2.52 |
Ligand Interaction and Complexation Studies
Beyond water and chloride, the coordination chemistry of cadmium(II) extends to a wide variety of other ligands. These interactions are fundamental to understanding its behavior in biological and environmental systems. Studies have explored the complexation of cadmium(II) with various organic and inorganic ligands.
For example, the interaction of cadmium(II) chloride with phenyl 2-pyridyl ketoxime has been studied as a model for solvent extraction processes. In these systems, the ketoxime acts as a bidentate chelating ligand, forming complexes such as [CdCl₂(phpaoH)₂]·H₂O. nih.gov
Complexation with citrate has also been investigated, revealing the formation of species like [Cd(cit)]⁻, [Cd(cit)H], and [Cd(cit)₂]⁴⁻. nih.gov These studies provide thermodynamic data, such as formation constants, enthalpy, and entropy values, which are crucial for predicting cadmium speciation in complex aqueous environments.
Furthermore, the interaction of cadmium(II) complexes containing ligands like 1,10-phenanthroline with biological macromolecules such as DNA has been explored. These studies show that the nature of the cadmium complex, including the number and arrangement of its ligands, dictates the mode of interaction, which can range from external binding to intercalation. nih.gov
The ability of cadmium(II) to coordinate with a diverse array of ligands containing N, O, and S donor atoms highlights the versatility of its coordination chemistry and its potential to interact with a wide range of chemical species in different media. researchgate.net
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| Cadmium(II) ion |
| Hexaaquacadmium(II) ion |
| Heptahydrated cadmium(II) complex |
| Cadmium chloride |
| Phenyl 2-pyridyl ketoxime |
| Citrate |
Bidentate and Multidentate Ligand Coordination with this compound
This compound readily reacts with bidentate and multidentate ligands, which contain two or more donor atoms that can simultaneously bind to the cadmium ion, forming one or more chelate rings. This chelate effect results in thermodynamically more stable complexes compared to those formed with monodentate ligands. wikipedia.org
Ethylenediamine (en) , a classic bidentate ligand with two nitrogen donor atoms, forms stable complexes with cadmium(II). In aqueous solution, it can form stepwise complexes, including [Cd(en)(H₂O)₄]²⁺, [Cd(en)₂(H₂O)₂]²⁺, and [Cd(en)₃]²⁺. In these complexes, the cadmium ion is typically six-coordinate with a distorted octahedral geometry. sdu.dk
Amino acids , which contain both an amino group (-NH₂) and a carboxylate group (-COO⁻), act as bidentate ligands, forming stable chelate complexes with cadmium(II). The coordination generally involves the nitrogen atom of the amino group and an oxygen atom from the carboxylate group, resulting in a five-membered chelate ring. nih.gov The stability of these complexes can be influenced by the nature of the amino acid side chain. For instance, ternary complexes of cadmium(II) with 2-(aminomethyl)-benzimidazole and various amino acids have been studied, showing that aromatic side chains can lead to increased stability due to stacking interactions. scispace.com
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent that forms a very stable 1:1 complex with cadmium(II). In this complex, the cadmium ion is coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA molecule. nih.goviaea.org The formation of the [Cd(EDTA)]²⁻ complex is a key principle in chelation therapy for cadmium poisoning and in analytical methods for cadmium determination. nih.gov Potentiometric studies have shown that in addition to the 1:1 complex, protonated species like [Cd(HEDTA)]⁻ and binuclear complexes such as [Cd₂(EDTA)] can also form depending on the pH and the molar ratio of cadmium to EDTA. nih.goviaea.org
Other notable examples of bidentate and multidentate ligands that form complexes with cadmium chloride include:
2-pyridyl ketoximes , which act as N,N'-bidentate chelating ligands in the formation of complexes like [CdCl₂(phpaoH)₂]·H₂O (where phpaoH is phenyl 2-pyridyl ketoxime). nih.gov
1,2-bis(arylimino)acenaphthene (Ar-bian) ligands form dimeric complexes such as [Cd₂(tmp-bian)₂Cl₂(μ-Cl)₂] where the cadmium ions are bridged by chloride ions. mdpi.com
o-diaminobenzene reacts with cadmium chloride to form a coordination polymer, [CdCl₂(C₆H₈N₂)ₙ], where the cadmium is octahedrally coordinated by four bridging chloride atoms and two nitrogen atoms from the diamine ligands. nih.gov
The coordination environment of cadmium in these complexes is typically a distorted octahedron, although tetrahedral and other geometries can also be observed depending on the steric and electronic properties of the ligands. researchgate.net
Kinetics and Thermodynamics of Complex Formation
The formation of complexes between this compound and various ligands is governed by both kinetic and thermodynamic factors. The thermodynamics of complex formation are described by the stability constant (β) of the complex, which is the equilibrium constant for the formation reaction. A larger stability constant indicates a more stable complex. The Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insight into the spontaneity and driving forces of the complexation reaction. wikipedia.org
Kinetic studies, on the other hand, provide information about the rates and mechanisms of ligand substitution reactions. For cadmium(II), which has a fully filled d-shell, ligand exchange reactions are generally fast.
Thermodynamic Data:
The stability constants for the formation of cadmium(II) complexes with various ligands have been determined using techniques such as potentiometry and polarography. The thermodynamic parameters reveal that the formation of many of these complexes is enthalpically driven, indicating strong metal-ligand bond formation. The chelate effect, as seen with ligands like ethylenediamine and EDTA, is primarily an entropic effect, resulting from the release of a larger number of solvent molecules upon chelation. wikipedia.org
Below is a table summarizing the thermodynamic data for the complexation of cadmium(II) with selected ligands.
| Ligand | Complex | log β | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |
| Glycine | [Cd(Gly)]⁺ | 4.3 | -24.5 | -19.2 | 17.8 | scispace.com |
| Alanine | [Cd(Ala)]⁺ | 4.1 | -23.4 | - | - | mdpi.comresearchgate.net |
| Leucine | [Cd(Leu)]⁺ | 4.0 | -22.8 | - | - | mdpi.comresearchgate.net |
| Phenylalanine | [Cd(Phe)]⁺ | 3.9 | -22.3 | - | - | mdpi.comresearchgate.net |
| Tyrosine | [Cd(Tyr)]⁺ | - | -18.7 to -20.4 (at 293-313 K) | 16.3 | 120.0 | ekb.eg |
| Sulfadiazine | [Cd(sulfadiazine)]⁺ | 4.52 | -25.79 | -35.21 | -31.59 | unesp.br |
| EDTA | [Cd(EDTA)]²⁻ | 16.46 | - | - | - | mdpi.com |
Note: Thermodynamic parameters can vary with experimental conditions such as temperature and ionic strength.
Kinetic Studies:
Kinetic studies on cadmium(II) complexes often focus on ligand exchange reactions. The rates of these reactions are typically fast due to the labile nature of the coordinated water molecules in the hydrated cadmium ion. The mechanism of ligand substitution on octahedral cadmium(II) complexes is generally considered to be dissociative in nature, where the rate-determining step is the breaking of the bond between the cadmium ion and the outgoing ligand.
Solvent Extraction Mechanisms Involving this compound
Solvent extraction is a widely used technique for the separation and purification of metals, including the removal of toxic cadmium from aqueous solutions. nih.govmdpi.com The process involves the transfer of a metal species from an aqueous phase to an immiscible organic phase. This transfer is facilitated by an extracting agent present in the organic phase, which forms a neutral, lipophilic complex with the metal ion. For cadmium chloride solutions, the extraction mechanism can proceed through two primary pathways: solvation (ion-pair formation) and chelation.
Solvation Mechanism:
In the solvation or ion-pair mechanism, a neutral cadmium species, such as CdCl₂, is extracted into the organic phase by coordinating with a neutral extractant. This is common with organophosphorus extractants like tri-n-butyl phosphate (TBP) and trialkyl phosphine oxides (e.g., Cyanex 923). The general equation for this type of extraction can be represented as:
Cd²⁺(aq) + 2Cl⁻(aq) + nS(org) ⇌ CdCl₂·nS(org)
where S represents the neutral extractant molecule in the organic phase. The number of extractant molecules (n) involved in the complex depends on the specific extractant and the experimental conditions.
Synergistic extraction can occur when a mixture of extractants is used, often leading to enhanced extraction efficiency. For example, mixtures of neutral organophosphorus extractants (like Cyanex 923 or Cyanex 925) and amine extractants have shown synergistic effects for the extraction of cadmium(II) from chloride media. acs.orgacs.orgresearchgate.net The extracted species in these synergistic systems can be complex, such as CdCl₂·(Cyanex 923)₁.₅·(N235)₀.₅. acs.org
Chelation Mechanism:
The chelation mechanism involves the use of an acidic chelating agent (HL) that reacts with the cadmium ion to form a neutral chelate complex, with the release of protons into the aqueous phase. This type of extraction is highly dependent on the pH of the aqueous solution. The general equilibrium for chelation extraction is:
Cd²⁺(aq) + 2HL(org) ⇌ CdL₂(org) + 2H⁺(aq)
A variety of chelating agents are effective for the extraction of cadmium, including:
Organophosphorus acids: such as di(2-ethylhexyl)phosphoric acid (D2EHPA) and bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272). researchgate.net
2-pyridyl ketoximes: These act as chelating extractants, forming neutral complexes of the type [CdCl₂(extractant)₂] that are transferred to the organic phase. nih.govmdpi.com
Dithiocarbamates and xanthates: These sulfur-containing ligands form very stable chelates with the soft acid cadmium(II). nih.gov
The efficiency of solvent extraction is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant, the nature of the organic diluent, the temperature, and the presence of other ions in the aqueous solution. researchgate.netresearchgate.net By carefully controlling these parameters, highly selective separation of cadmium from other metals can be achieved. mdpi.comresearchgate.net
Below is a table summarizing different solvent extraction systems for cadmium from chloride media.
| Extractant(s) | Diluent | Proposed Extracted Species | Reference |
| Phenyl 2-pyridyl ketoxime (phpaoH) | Chloroform | [CdCl₂(phpaoH)₂] | nih.gov |
| Cyanex 923 | Toluene | CdCl₂·2(Cyanex 923) | researchgate.net |
| Cyanex 923 + N235 (trialkyl amine) | Kerosene | CdCl₂·(Cyanex 923)₁.₅·(N235)₀.₅ | acs.org |
| Cyanex 925 + N235 (trialkyl amine) | Kerosene | CdCl₂·(Cyanex 925)₀.₅·(N235)₀.₅ | acs.org |
| Cyanex 272 | Kerosene | - | researchgate.net |
Applications of Cadmium Chloride Hydrate in Advanced Materials
Nonlinear Optical (NLO) Materials
Cadmium chloride hydrate (B1144303) is integral to the formation of semi-organic nonlinear optical (NLO) crystals. These materials are sought after for their ability to manipulate the properties of light, which is essential for applications in laser technology, optical computing, and telecommunications. By combining the high optical nonlinearity of organic molecules with the favorable thermal and mechanical properties of inorganic salts like cadmium chloride hydrate, researchers can create hybrid materials with superior performance.
The synthesis of NLO crystals incorporating this compound often involves the slow evaporation solution growth technique. In this method, stoichiometric amounts of cadmium chloride and an organic compound, typically an amino acid, are dissolved in a solvent such as deionized water. For example, L-proline cadmium chloride monohydrate (L-PCCM) crystals are grown by dissolving cadmium chloride and L-proline in water and allowing the solution to evaporate slowly at a constant temperature. This process facilitates the growth of large, high-quality single crystals.
Similarly, L-alanine (B1666807) cadmium chloride (LACC) crystals can be synthesized and their properties can be further tuned by introducing dopants. The slow evaporation method allows for the controlled incorporation of the organic molecule and this compound into a non-centrosymmetric crystal lattice, a key requirement for second-order NLO effects.
Second Harmonic Generation (SHG) is a critical performance metric for NLO materials, representing their ability to convert incident laser light of a specific frequency into light with twice the frequency. The efficiency of this conversion is often compared to a standard reference material, potassium dihydrogen phosphate (KDP).
This compound-based crystals have demonstrated promising SHG efficiencies. For instance, research on magnesium chloride doped L-alanine cadmium chloride (LACC) crystals shows a significant enhancement in NLO properties. The SHG efficiency of these doped crystals was found to be up to two times greater than that of KDP. ajol.info Studies on L-proline cadmium chloride monohydrate (L-PCCM) have also reported its SHG efficiency to be twice that of KDP.
| Crystal | SHG Efficiency (Relative to KDP) |
| Potassium Dihydrogen Phosphate (KDP) | 1.0 (Standard) |
| 1 mol% MgCl₂ Doped LACC | 1.75 |
| 2 mol% MgCl₂ Doped LACC | 2.0 |
This table presents the Second Harmonic Generation (SHG) efficiency of Magnesium Chloride (MgCl₂) doped L-alanine cadmium chloride (LACC) crystals relative to the standard KDP crystal. ajol.info
The Laser Damage Threshold (LDT) is the maximum laser power per unit area that a material can withstand without incurring damage. A high LDT is essential for NLO materials used in high-power laser applications. Semi-organic crystals derived from this compound exhibit robust thermal and mechanical properties, contributing to a higher resistance to laser-induced damage.
Investigations into thiourea doped L-alanine cadmium chloride (LACC) crystals have quantified their LDT values. The addition of thiourea as a dopant was shown to influence the material's ability to resist laser damage. The measured LDT values for these crystals are comparable to that of KDP, indicating their suitability for relevant optical applications. researchgate.net For context, other complex semi-organic crystals like L-proline lithium chloride monohydrate have been reported to possess an LDT value as high as 7.78 GW/cm². researchgate.net
| Sample | Laser Damage Threshold (GW/cm²) |
| Undoped LACC | 0.18 |
| 1 mol% Thiourea Doped LACC | 0.21 |
| 2 mol% Thiourea Doped LACC | 0.23 |
This table shows the Laser Damage Threshold (LDT) values for undoped and thiourea-doped L-alanine cadmium chloride (LACC) crystals. researchgate.netresearchgate.net
Nanomaterials Engineering
In the realm of nanotechnology, this compound is a widely used precursor for the synthesis of cadmium-based semiconductor nanocrystals, particularly quantum dots. These nanomaterials have size-tunable optical and electronic properties that make them valuable for a range of advanced applications.
This compound serves as a primary source of cadmium ions (Cd²⁺) for the synthesis of Cadmium Sulfide (B99878) (CdS) and Cadmium Selenide (B1212193) (CdSe) quantum dots (QDs). A common synthesis route is the chemical precipitation method. In a typical process to create CdS nanoparticles, an aqueous solution of cadmium chloride is reacted with a sulfur source, such as sodium sulfide or thioacetamide. nih.gov
The reaction parameters, including precursor concentration, temperature, and pH, are carefully controlled to manage the size of the resulting nanocrystals. The size of these quantum dots dictates their quantum confinement effects and, consequently, their photoluminescence (emission color). For instance, CdS quantum dots can be tuned to emit light from the UV to the blue spectral region depending on their particle size, which can range from approximately 1.6 nm to 7.3 nm. sigmaaldrich.com This precise control over properties makes this compound an indispensable starting material for fabricating bespoke quantum dots for displays, bio-imaging, and photocatalysis. cd-bioparticles.com
While this compound is not a direct component of nanomotors, the nanomaterials synthesized from it are being explored for roles in nanoscale transport and assembly systems. The quantum dots and nanocrystals produced using this compound as a precursor can be functionalized and integrated into larger, dynamic structures.
Research has demonstrated the assembly and transport of Cadmium Selenide (CdSe) quantum dot nanocomposites using biological motor systems. figshare.com In these systems, CdSe quantum dots are attached to microtubule filaments, which then act as scaffolds. These quantum dot-loaded filaments are actively transported by kinesin motor proteins. figshare.com This approach leverages the precise movement of biological motors to organize and manipulate nanomaterials, opening possibilities for creating dynamic optical surfaces and other complex nano-assemblies. The development of such systems relies on the availability of high-quality quantum dots, for which this compound is a key starting ingredient.
Applications in Thin Film Growth and Recrystallization (e.g., CdTe)
This compound plays a critical role in the fabrication of high-efficiency cadmium telluride (CdTe) thin-film solar cells. scielo.org.mxredalyc.org A post-deposition heat treatment with cadmium chloride, often referred to as the "activation process," is a standard and essential step for enhancing the performance of photovoltaic devices. scielo.org.mxscispace.com This treatment is effective for CdTe layers deposited by various methods, including close-space sublimation (CSS), vacuum evaporation, and sputtering. mdpi.comoptica.org The process typically involves applying a solution of cadmium chloride in methanol or water onto the CdTe surface, evaporating the solvent, and then annealing at temperatures between 350°C and 450°C. mdpi.comresearchgate.net
The primary effect of the hydrated-CdCl2 treatment is the significant recrystallization and grain growth of the CdTe film. scielo.org.mxscielo.org.mx X-ray diffraction (XRD) and scanning electron microscopy (SEM) analyses consistently show that the treatment transforms as-deposited films, which often consist of small, columnar grains, into a structure with larger, more well-defined grains. mdpi.comoptica.org This recrystallization process reduces the density of grain boundaries and eliminates or reduces planar defects like stacking faults within the grains. scispace.comresearchgate.net The presence of CdCl2 enhances this grain growth more effectively than heat treatment alone. mdpi.com
This microstructural improvement leads to enhanced electronic and optical properties. The treatment helps to move the Fermi level towards the middle of the bandgap, making the material more suitable for photovoltaic applications. mdpi.com It also leads to a general increase in luminescent intensity, which suggests a decrease in non-radiative recombination sites. scielo.org.mxscielo.org.mx Consequently, the solar cell's key performance parameters are drastically improved; the conversion efficiency can increase from around 1-5% for as-grown materials to double-digit figures after the CdCl2 treatment. mdpi.com This enhancement is attributed to higher short-circuit current, increased open-circuit voltage, and a better fill factor. optica.orgacs.org
| Property | Before Treatment | After Treatment | Reference |
|---|---|---|---|
| Grain Size | Small, Columnar | Increased Grain Size | scielo.org.mxmdpi.com |
| Crystallinity | Preferential (111) orientation | Enhanced, randomization of orientation | scielo.org.mxoptica.org |
| Defect Density | High density of stacking faults and twins | Stacking faults completely removed or reduced | scispace.comresearchgate.net |
| Carrier Lifetime | Short | Increased by >1 order of magnitude | acs.org |
| Resistivity | High | Reduced | scielo.org.mxredalyc.org |
| Solar Cell Efficiency | ~1-5% | Significantly enhanced (double-digit figures) | mdpi.comoptica.org |
Functional Polymer Composites
Integration of this compound into Polymer Matrices
This compound can be integrated into polymer matrices to create functional composite materials with specific properties. A common method for this integration is the solution casting technique. nih.gov In this process, a polymer, such as polyvinyl alcohol (PVA), is dissolved in a suitable solvent (e.g., water). Separately, this compound is also dissolved, and the two solutions are then mixed. The final composite film is formed after casting the mixture into a mold and allowing the solvent to evaporate slowly at a controlled temperature. nih.gov
This method allows for the creation of flexible films where the cadmium chloride is blended with the polymer. For instance, a composite of 25 wt% cadmium chloride in a polyvinyl alcohol (PVA) matrix has been successfully prepared. nih.gov The resulting material combines the flexibility of the polymer with the functional properties of the inorganic salt. Such composites can be tailored for specific applications, for example, in radiation shielding, where the polymer provides the structural integrity and flexibility for wearable materials, while the cadmium compound contributes to the attenuation of gamma radiation. nih.gov
Optoelectronic Device Components (e.g., Saturable Absorbers)
Functional polymer composites containing this compound derivatives have demonstrated utility in optoelectronic devices, particularly as passive saturable absorbers (SAs) for mode-locked fiber lasers. tandfonline.comtandfonline.com A specific complex, 8-Hydroxyquinolino this compound (8-HQCdCl₂H₂O), has been used for this purpose. tandfonline.com To create the SA device, the 8-HQCdCl₂H₂O compound is embedded into a polyvinyl alcohol (PVA) polymer matrix, which is then fabricated into a thin film. tandfonline.comtandfonline.com This film is then integrated into the laser cavity to induce passive mode-locking, enabling the generation of ultra-short light pulses. tandfonline.com
The 8-HQCdCl₂H₂O-PVA film exhibits nonlinear optical properties, specifically saturable absorption, which is the key mechanism for passive mode-locking. Research has shown that this material has a saturable absorption of 18% and a saturable intensity of 0.1 MW/cm². tandfonline.com When used in an erbium-doped fiber laser (EDFL), this SA successfully generated stable soliton mode-locked pulses. tandfonline.com The characteristics of the output pulses, such as pulse width and repetition rate, were dependent on the laser cavity length, demonstrating the device's functionality. tandfonline.com This application highlights the potential of this compound-based polymer composites in the field of photonics and ultrafast laser technology. tandfonline.com
| Cavity Length | Repetition Rate | Pulse Width | Reference |
|---|---|---|---|
| 33 m | 5.6 MHz | 950 fs | tandfonline.comtandfonline.com |
| 53 m | 3.6 MHz | 1.02 ps | tandfonline.comtandfonline.com |
| 103 m | 1.9 MHz | 1.53 ps | tandfonline.comtandfonline.com |
Catalysis
This compound as a Catalyst in Organic Reactions
Cadmium chloride, often in its hydrated form, serves as an effective Lewis acid catalyst in various organic synthesis reactions. lppcollegerisod.ac.in Its utility stems from its ability to facilitate key chemical transformations under mild conditions. One prominent example is the Knoevenagel condensation, a fundamental reaction for forming carbon-carbon bonds by reacting carbonyl compounds with active methylene compounds. lppcollegerisod.ac.in Cadmium chloride has been shown to efficiently catalyze the condensation between aldehydes and Meldrum's acid in water at room temperature, offering advantages such as short reaction times and high product yields. lppcollegerisod.ac.in
Another significant application is in the Biginelli reaction, a one-pot multicomponent synthesis of dihydropyrimidinones, which are compounds with a wide range of biological activities. alfachemic.com Cadmium chloride has been employed to catalyze the condensation of aromatic aldehydes, ketones, and urea, proving to be a highly efficient catalyst for this transformation compared to other metal catalysts. alfachemic.com The use of cadmium chloride in these reactions is valued because it is relatively inexpensive and readily available. lppcollegerisod.ac.inalfachemic.com
Heterogeneous and Homogeneous Catalytic Systems
Cadmium chloride and its derivatives are utilized in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst is in the same phase as the reactants. Cadmium(II) coordination complexes, for instance, have been studied as homogeneous catalysts for transesterification reactions. rsc.org These reactions are crucial in organic synthesis, and cadmium-based catalysts can facilitate them under neutral conditions. rsc.org Similarly, cadmium perchlorate hydrate has been reported as a novel and expeditious homogeneous catalyst for the three-component synthesis of α-aminophosphonates via the Kabachnik–Fields reaction, conducted in the absence of a solvent. rsc.org
While specific examples of this compound as a heterogeneous catalyst are less detailed in the provided context, the broader family of cadmium compounds, including cadmium halides and cadmium sulfide, are noted for their catalytic functions. alfachemic.com Coordination polymers of cadmium represent a potential avenue for heterogeneous catalysis, where the solid catalyst can be easily separated from the reaction mixture, offering practical advantages in industrial processes. rsc.org The catalytic activity of cadmium compounds, including cadmium chloride, is often attributed to the Lewis acidic nature of the Cd(II) center. lppcollegerisod.ac.inrsc.org
Precursor Chemistry for Novel Cadmium Compounds
This compound serves as a versatile precursor in the synthesis of a variety of advanced cadmium-containing materials. Its utility stems from its solubility in water and some organic solvents, which allows for its participation in various solution-based chemical reactions. This section explores the role of this compound in the synthesis of important semiconductor nanocrystals and other inorganic materials.
Synthesis of Cadmium Sulfide (CdS) and Cadmium Selenide (CdSe) from this compound
Cadmium sulfide (CdS) and cadmium selenide (CdSe) are significant II-VI semiconductor materials with applications in optoelectronics, photocatalysis, and bioimaging, largely owing to their quantum confinement effects when synthesized as nanoparticles. nih.govwikipedia.org this compound is a common starting material for the preparation of these compounds.
The synthesis of cadmium sulfide nanoparticles can be achieved through various methods, including chemical precipitation. nih.gov In a typical chemical precipitation reaction, an aqueous solution of cadmium chloride is reacted with a sulfur source, such as sodium sulfide (Na₂S). nih.gov The reaction proceeds as follows:
CdCl₂ + Na₂S → CdS + 2NaCl
This method allows for the formation of CdS nanoparticles, with the reaction conditions, such as temperature, influencing the size of the resulting particles. nih.gov Research has shown that by varying the temperature of the reaction from 20-80°C, CdS nanoparticles with sizes ranging from 15-80 nm can be synthesized. nih.gov Another approach involves the use of micelles as nanoreactors. In this method, separate micellar solutions of cadmium chloride and sodium sulfide are mixed, leading to the formation of CdS nanoparticles within the confines of the micelles, which controls their growth. beloit.edu
Similarly, cadmium selenide can be synthesized from cadmium chloride by reacting it with a selenium source. Historically, hydrogen selenide (H₂Se) was used for this purpose. acs.org Modern synthesis techniques for CdSe nanoparticles often involve the high-temperature pyrolysis of precursors in a coordinating solvent. While cadmium oxide is now frequently used in these syntheses, cadmium chloride has also been employed as a cadmium source. acs.orgwisc.edubeloit.edu
Below is a table summarizing representative synthesis parameters for CdS nanoparticles using cadmium chloride.
| Target Compound | Cadmium Precursor | Sulfur/Selenium Source | Method | Key Parameters | Resulting Material |
| Cadmium Sulfide (CdS) | Cadmium chloride (CdCl₂) | Sodium sulfide (Na₂S) | Chemical Precipitation | Temperature: 20-80°C; Solvent: Water | CdS nanoparticles (15-80 nm) nih.gov |
| Cadmium Sulfide (CdS) | Cadmium chloride (CdCl₂) | Sodium sulfide (Na₂S) | Micellar Synthesis | Micelle: Hexadecyltrimethylammonium bromide; Cosurfactant: Pentanol | CdS nanoparticles beloit.edu |
Formation of Other Cadmium-Containing Inorganic Materials (e.g., Phosphates)
This compound is also a key reactant in the synthesis of various cadmium-containing inorganic materials, such as cadmium phosphates. These materials have potential applications in areas like catalysis and as phosphors. nih.gov
The synthesis of tricadmium phosphate (Cd₃(PO₄)₂) can be achieved through a high-temperature reaction between cadmium chloride and diammonium phosphate at 800 °C. wikipedia.org The chemical equation for this reaction is:
3CdCl₂ + 2(NH₄)₂HPO₄ → Cd₃(PO₄)₂ + 4NH₄Cl + 2HCl
It is important to note that direct precipitation from aqueous solutions of cadmium ions and soluble phosphates does not typically yield anhydrous tricadmium phosphate. Instead, a hydrated cadmium phosphate with the formula Cd₅H₂(PO₄)₄·4H₂O is formed. wikipedia.org This hydrated compound can then be heated to produce a mixture of cadmium phosphate and cadmium pyrophosphate (Cd₂P₂O₇). wikipedia.org
Recent research has also demonstrated the synthesis of ultralong nanowires of cadmium phosphate hydroxide (B78521) using a hydrothermal method with cadmium chloride hemi(pentahydrate) as the cadmium source. nih.govnih.gov This method involves the reaction of cadmium chloride with sodium oleate and sodium dihydrogen phosphate in an aqueous solution under hydrothermal conditions. nih.govnih.gov These nanowires can serve as precursors for other materials, such as ultralong CdS nanowires, through a subsequent sulfidation reaction. nih.gov
The following table outlines the synthesis of a cadmium phosphate compound using a cadmium chloride precursor.
| Target Compound | Cadmium Precursor | Phosphate Source | Method | Key Parameters | Resulting Material |
| Tricadmium phosphate (Cd₃(PO₄)₂) | Cadmium chloride (CdCl₂) | Diammonium phosphate ((NH₄)₂HPO₄) | Solid-state reaction | Temperature: 800 °C | Tricadmium phosphate wikipedia.org |
| Cadmium phosphate hydroxide nanowires | Cadmium chloride hemi(pentahydrate) | Sodium dihydrogen phosphate (NaH₂PO₄) | Hydrothermal | Temperature: 180 °C; Time: 24 h | Ultralong nanowires nih.govnih.gov |
Application in Crystallization Research (e.g., Macromolecular Crystallization Screens)
This compound has found a niche application in the field of crystallization research, particularly in the screening for conditions that promote the crystallization of biological macromolecules such as proteins and nucleic acids. hamptonresearch.com The formation of well-ordered crystals is a prerequisite for determining the three-dimensional structure of these molecules by X-ray crystallography. nih.gov
Macromolecular crystallization is often a trial-and-error process, where a large number of different chemical conditions are screened to find one that induces crystal formation. nih.govnih.gov Cadmium chloride is included as a component in some commercially available and custom-made crystallization screens. hamptonresearch.comswissci.com The cadmium ion (Cd²⁺) can play a crucial role in crystal formation by acting as a bridge between protein molecules, thereby stabilizing the crystal lattice. swissci.com
For example, in the crystallization of the glycoside hydrolase Cel5A, cadmium ions were found to be essential for forming crystal contacts by coordinating with negatively charged glutamate residues on the protein surface. swissci.com The presence of cadmium chloride in the crystallization solution led to the formation of crystals with a specific morphology and space group. swissci.com Similarly, cadmium has been observed to play a role in the crystallization of other proteins, including histidine-binding protein and dipeptide-binding protein. swissci.com
The "Berkeley Screen" is an example of a crystallization screen that includes cadmium chloride in two of its 96 conditions to account for proteins that may require divalent cations like Cd²⁺ for crystallization. swissci.com The concentrations of cadmium chloride used in these screens are typically in the millimolar range. swissci.com
The table below provides an example of a crystallization condition containing cadmium chloride.
| Macromolecule | Cadmium Compound | Other Reagents | Result |
| Glycoside hydrolase Cel5A | 0.02 M Cadmium chloride | 0.1 M Sodium acetate trihydrate pH 4.5, 16% Polyethylene glycol monomethyl ether 2000 | P2₁ space group crystals swissci.com |
Environmental Geochemistry of Cadmium Hydrate and Chloride Species
Cadmium Isotope Fractionation in Geochemical Processes
Cadmium (Cd) possesses eight stable isotopes, and the mass-dependent fractionation of these isotopes is a valuable tool for tracing the sources and biogeochemical pathways of cadmium in the environment. researchgate.netjst.go.jp Significant isotopic fractionation has been observed in a variety of geochemical processes, including precipitation, adsorption onto mineral surfaces, and biological uptake. researchgate.net Theoretical calculations suggest a trend of heavy Cd isotope enrichment in the order of Cd-hydroxides > Cd-nitrates > Cd-hydrates > Cd-chlorides > Cd-hydrosulfides. researchgate.net
Research has demonstrated that lighter cadmium isotopes are preferentially sorbed onto the surfaces of common soil minerals in a reversible manner. polyu.edu.hk This process can complicate the use of Cd isotopes for source tracing, as it alters the isotopic signature of the aqueous phase. polyu.edu.hk For instance, significant fractionation occurs during sorption to iron (oxyhydr)oxides, with lighter isotopes being enriched on the mineral surface. nih.gov In contrast, the incorporation of cadmium into the crystal lattice of goethite via substitution for iron preferentially sequesters the heavier isotopes. nih.gov
In marine environments, biological activity plays a crucial role in cadmium isotope fractionation. Phytoplankton preferentially take up the lighter isotopes of cadmium during nutrient cycling in surface waters. otago.ac.nzfrontiersin.orgresearchgate.net This biological uptake leads to an enrichment of heavy Cd isotopes in surface seawater depleted of cadmium, while the remineralization of sinking organic matter releases the lighter isotopes into deeper waters. researchgate.netresearchgate.net Consequently, the deep ocean generally exhibits a relatively homogeneous and isotopically lighter Cd composition compared to surface waters. frontiersin.orgresearchgate.net
Precipitation of cadmium sulfides (CdS) under anoxic and sulfidic conditions, such as those found in the Black Sea or in certain sedimentary environments, also induces significant isotope fractionation. otago.ac.nz The formation of CdS preferentially incorporates the lighter isotopes, leaving the residual dissolved cadmium isotopically heavier. otago.ac.nz This process is critical for understanding the cadmium cycle in past oceans that may have been more broadly anoxic. otago.ac.nz
| Geochemical Process | Mineral/Medium | Fractionation (Δ¹¹⁴/¹¹⁰Cd solid-solution) | Isotope Preference in Solid Phase |
| Sorption | Goethite | -0.51‰ to -0.47‰ | Lighter Isotopes |
| Hematite | -0.54‰ | Lighter Isotopes | |
| Ferrihydrite | -0.55‰ | Lighter Isotopes | |
| Montmorillonite | -0.34‰ to -0.32‰ | Lighter Isotopes | |
| Quartz | -0.34‰ to -0.30‰ | Lighter Isotopes | |
| Gibbsite | -0.29‰ to -0.25‰ | Lighter Isotopes | |
| Kaolinite | -0.09‰ to -0.07‰ | Lighter Isotopes | |
| Substitution | Incorporation into Goethite | +0.22‰ | Heavier Isotopes |
| Precipitation | CdS precipitation in hydrothermal fluid | ~ -0.2‰ (Δ¹¹⁴/¹¹⁰Cd sphalerite-fluid) | Lighter Isotopes |
This table presents data on cadmium isotope fractionation during various geochemical processes. The Δ¹¹⁴/¹¹⁰Cd value represents the difference in the isotopic ratio between the solid phase and the aqueous solution. A negative value indicates that the solid phase is enriched in the lighter isotopes. Data sourced from multiple studies. polyu.edu.hknih.govgeoscienceworld.org
Behavior in Hydrothermal Fluid Systems
Hydrothermal systems are significant natural sources of cadmium, where its transport and deposition are largely controlled by the formation of chloride complexes. geoscienceworld.orgnih.gov In hydrothermal fluids, which are often saline and hot, cadmium is highly mobile due to the formation of stable aqueous cadmium chloride species (CdClm^(2-m)). researchgate.net The stability and structure of these complexes are dependent on temperature, pressure, and chloride concentration. researchgate.net
Experimental studies using in-situ X-ray absorption spectroscopy have revealed that at temperatures below 200–300 °C, cadmium speciation involves a range of hydrated and chloride complexes. researchgate.net These can include octahedral species like Cd(H₂O)₆²⁺ and CdCl(H₂O)₅⁺, as well as tetrahedral species such as CdCl₂(H₂O)₂⁰, CdCl₃(H₂O)⁻, and CdCl₄²⁻. researchgate.net
As temperature and chloride concentration increase, the coordination of cadmium changes. The number of chloride ligands increases while the number of water molecules in the coordination sphere decreases. researchgate.net This is accompanied by a geometric shift from octahedral to tetrahedral structures. researchgate.net At temperatures above 300 °C, the aqueous speciation of cadmium in a wide range of chloride concentrations is dominated by the neutral tetrahedral complex CdCl₂(H₂O)₂⁰ and the anionic complex CdCl₃(H₂O)⁻. researchgate.net The stability of these cadmium chloride complexes at high temperatures is significantly greater than that of analogous zinc complexes, which can lead to elevated Cd/Zn ratios in natural hydrothermal fluids and associated volcanic vapors compared to crustal rocks. researchgate.nettandfonline.com
The precipitation of cadmium from these fluids, typically as cadmium sulfide (B99878) (hosted within sphalerite), is a key process in the formation of certain ore deposits. geoscienceworld.orgtandfonline.com The ratio of cadmium to zinc in the host mineral (sphalerite) is influenced by the Cd/Zn ratio of the ore-forming fluid, temperature, and the activity of ligands like chloride. tandfonline.comresearchgate.net The discharge of these metal-rich hydrothermal fluids onto the seafloor can lead to the formation of metalliferous sediments significantly enriched in cadmium. geoscienceworld.org
| Temperature Range | Predominant Cadmium Species in Chloride Solutions | Coordination Geometry |
| ≤ 200–300 °C | Cd(H₂O)₆²⁺, CdCl(H₂O)₅⁺ | Octahedral |
| CdCl₂(H₂O)₂⁰, CdCl₃(H₂O)⁻, CdCl₄²⁻ | Tetrahedral | |
| > 300 °C | CdCl₂(H₂O)₂⁰, CdCl₃(H₂O)⁻ | Tetrahedral |
This table summarizes the dominant aqueous cadmium species in hydrothermal chloride solutions at different temperatures. The speciation evolves from hydrated ions and lower-order chloride complexes at lower temperatures to higher-order, less hydrated tetrahedral complexes at elevated temperatures. Data sourced from experimental studies. researchgate.net
Electrical and Thermal Properties of Cadmium Chloride Hydrate Materials
Dielectric Response and Electrical Conductivity
The electrical properties of cadmium chloride hydrate (B1144303) are influenced by factors such as its hydration state and the presence of impurities. While comprehensive data on the dielectric properties of solid cadmium chloride hydrate is limited, studies on related materials and solutions provide valuable insights.
The electrical conductivity of a 1.0 M aqueous solution of this compound has been measured to be in the range of 26.7 to 28.9 mS/cm at 25°C. hamptonresearch.com In aqueous solutions, cadmium chloride can exist as a mixture of 1:1 and 2:1 electrolytes due to the formation of complex ions. researchgate.net Precise measurements of electrical conductivities of dilute aqueous solutions of cadmium chloride have been performed across a temperature range of 278.15 K to 313.15 K, demonstrating the temperature-dependent nature of its conductivity. researchgate.net
Studies on cadmium chloride-doped materials have shed some light on the dielectric behavior. For instance, in cadmium chloride doped lithium sulphate monohydrate crystals, the dielectric constant and dielectric loss were observed to decrease with an increase in frequency. researchgate.net This behavior is typical for dielectric materials where at lower frequencies, space charge polarization contributes to a higher dielectric constant. researchgate.net Similarly, in cadmium-doped cobalt levo-tartrate crystals, a high dielectric constant is observed at lower frequencies, which then decreases as the frequency increases. semanticscholar.org The conductivity of polymer electrolyte films of hydroxypropyl methylcellulose (B11928114) (HPMC) doped with cadmium chloride increases with rising temperature, following the Arrhenius relationship. researchgate.net
| Concentration | Temperature (°C) | Conductivity (mS/cm) |
|---|---|---|
| 1.0 M | 25 | 26.7 - 28.9 |
Thermal Stability and Decomposition Pathways
The thermal stability of this compound is intrinsically linked to its water of hydration. Upon heating, the compound undergoes dehydration and eventual decomposition. When heated to decomposition, it is known to emit highly toxic fumes of cadmium and either chlorine or hydrogen chloride. nih.gov
Different hydrated forms of cadmium chloride, such as the monohydrate (CdCl₂·H₂O), hemipentahydrate (CdCl₂·2.5H₂O), and tetrahydrate (CdCl₂·4H₂O), can be produced by evaporating a cadmium chloride solution at different temperatures. wikipedia.org The hemipentahydrate and tetrahydrate are known to lose water when exposed to air. wikipedia.org
Mechanical Properties (e.g., Microhardness)
The mechanical properties of this compound, such as its hardness, are important for understanding its behavior in solid-state applications. While specific data for this compound is scarce, studies on related crystalline materials offer valuable comparative insights.
Q & A
Q. What physicochemical properties of cadmium chloride hydrate are critical for experimental design?
this compound (CdCl₂·xH₂O) exhibits high water solubility (1680 g/L at 20°C), with solubility increasing at higher temperatures (455 g/100g H₂O at 60°C) . It is also soluble in methanol and ethanol but insoluble in acetone or ether, which informs solvent selection for reactions . The compound’s density (3.327 g/cm³ at 18°C) and melting point (568°C) are essential for thermal stability assessments . Researchers must account for its hygroscopicity by storing it in dry, ventilated conditions to prevent unintended hydration state changes .
Q. What laboratory synthesis methods are recommended for this compound?
Anhydrous CdCl₂ can be synthesized by reacting molten cadmium with chlorine gas at 600°C. Alternatively, dissolving cadmium oxide, carbonate, or hydroxide in hydrochloric acid followed by crystallization yields hydrated forms . To obtain anhydrous CdCl₂, refluxing the hydrate with thionyl chloride or calcining under HCl gas is effective . For high-purity samples (99.99%), recrystallization in ethanol followed by vacuum drying is recommended .
Q. What safety protocols should be followed to minimize exposure risks?
this compound is acutely toxic (rat oral LD₅₀: 88 mg/kg) and carcinogenic (GHS Category 1B) . Use fume hoods, particulate-filter respirators (EN 143), and nitrile gloves. Avoid skin contact by wearing lab coats and eye protection . Spills should be collected in sealed containers and disposed of as hazardous waste to prevent environmental contamination (UN 2570) .
Advanced Research Questions
Q. How can in vivo models be designed to study this compound’s carcinogenic mechanisms?
Subchronic exposure studies in rodents (e.g., Sprague-Dawley rats) at doses below acute toxicity thresholds (e.g., 2–4 mg/kg/day) allow observation of long-term effects . Endpoints include histopathological analysis of lung, liver, and kidney tissues and immunohistochemical detection of oxidative stress markers (e.g., iNOS) . Dosing should account for cumulative toxicity due to cadmium’s long biological half-life (~10–30 years) .
Q. How can contradictions in reported toxicity data be resolved?
Discrepancies often arise from variations in hydration state (e.g., hemipentahydrate vs. anhydrous forms), purity levels, and exposure routes . Standardize experimental conditions using high-purity reagents (≥99.99%) and validate exposure routes (oral, inhalation, or dermal) with controlled dosing . Meta-analyses should adjust for confounding factors like pH in ecotoxicity studies, which influences cadmium bioavailability .
Q. What analytical techniques quantify thermal decomposition products of this compound?
Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., HCl gas, cadmium oxides) above 300°C . For residue analysis, inductively coupled plasma mass spectrometry (ICP-MS) detects cadmium oxides, while ion chromatography quantifies chloride ions . Pre-decomposition sample stabilization in inert atmospheres prevents artifact formation .
Q. How should environmental fate studies assess cadmium mobility in soil systems?
Use calcium chloride (0.01 M CaCl₂) extraction to simulate bioavailable cadmium in soils, as it correlates strongly with plant uptake (e.g., Trifolium subterraneum) . Soil column experiments under varying pH (4–7) and competing ion conditions (e.g., Ca²⁺, PO₄³⁻) reveal mobility patterns . Complement with ecotoxicity assays using Daphnia magna to estimate aquatic risk thresholds .
Methodological Considerations
- Hydration State Determination: Use Karl Fischer titration for precise water content measurement or TGA to calculate mass loss upon dehydration .
- Contamination Control: Acid-wash glassware and use ultrapure water (≥18 MΩ·cm) to avoid interference in trace-level cadmium analyses .
- Data Validation: Cross-reference results with X-ray diffraction (XRD) for crystallinity checks and atomic absorption spectroscopy (AAS) for concentration validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
